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Compound of Interest

Compound Name: 2,2-difluoropent-4-enoic Acid

Cat. No.: B1249098

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-difluoropent-4-enoic acid is a fluorinated carboxylic acid of interest in medicinal chemistry
and materials science due to the unique properties conferred by the gem-difluoro group. The
fluorine atoms can significantly alter the compound's acidity, lipophilicity, and metabolic stability,
making it a valuable building block in the design of novel therapeutic agents and functional
materials. This guide provides a comprehensive overview of the expected spectroscopic data
for 2,2-difluoropent-4-enoic acid, along with generalized experimental protocols for data
acquisition.

Chemical Structure

IUPAC Name: 2,2-difluoropent-4-enoic acid Molecular Formula: CsHeF202 Molecular Weight:
136.10 g/mol CAS Number: 55039-89-9

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,2-difluoropent-4-enoic
acid based on established principles of NMR spectroscopy, infrared spectroscopy, and mass
spectrometry.

Table 1: Predicted *H NMR Spectroscopic Data
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Chemical Shift (8)

Multiplicity Integration Assignment
ppm
~10-12 Singlet (broad) 1H -COOH
5.80-5.95 ddt 1H H-4
5.20-5.35 m 2H H-5
2.80-2.95 t 2H H-3

Solvent: CDCIs. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

. i 13 i
Chemical Shift (8) ppm Multiplicity (in *°F-coupled Assignment
spectrum)

~170 t C-1 (COOH)
~128 S C-4

~120 t C-2

~119 S C-5

~40 t C-3

Solvent: CDCls. Reference: CDCIs at 77.16 ppm.

ble 3: licted Infrared (IR) :

Wavenumber (cm~?) Intensity Assignment

O-H stretch (carboxylic acid
2500-3300 Broad _

dimer)
1720-1740 Strong C=0 stretch (carboxylic acid)
1640-1650 Medium C=C stretch (alkene)
1100-1250 Strong C-F stretch
910-990 Medium =C-H bend (alkene)
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Sample preparation: Neat liquid or thin film on KBr plates.

Table 4: Predicted Mass Spectrometry (MS) Data

miz Relative Intensity (%) Assighment

136 Moderate [M]* (Molecular ion)
119 Low [M - OHJ*

91 High [M - COOH]*

55 Moderate [CaH7]*

lonization method: Electron lonization (EI).

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data
presented above. Instrument parameters may need to be optimized for specific samples and
equipment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 2,2-difluoropent-4-enoic acid in
0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCIz, DMSO-ds) in an NMR tube. Add a
small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

 Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
» 'H NMR Acquisition:
o Acquire a standard one-dimensional *H NMR spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation
delay of 1-5 seconds.

o Process the data with Fourier transformation, phasing, and baseline correction.

e 13C NMR Acquisition:
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o Acquire a proton-decoupled one-dimensional 3C NMR spectrum.

o Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation
delay of 2-5 seconds.

o Alarger number of scans will be required compared to *H NMR due to the lower natural
abundance of 3C.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr)
or sodium chloride (NaCl) plates to create a thin film.

o Solution: Dissolve the sample in a suitable solvent (e.g., CCls, CHCI3) that has minimal IR
absorption in the regions of interest. Use a liquid sample cell with an appropriate path
length.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

o Data Acquisition:
o Record a background spectrum of the empty sample holder (or the solvent).
o Record the sample spectrum.

o The instrument software will automatically subtract the background spectrum from the
sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)

o Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via
a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

« lonization: lonize the sample using an appropriate method. Electron lonization (El) is a
common technique for volatile, thermally stable small molecules.

© 2025 BenchChem. All rights reserved. 417 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1249098?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Mass Analysis: The resulting ions are separated according to their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The separated ions are detected, and their abundance is recorded to generate a
mass spectrum.

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a
synthesized compound like 2,2-difluoropent-4-enoic acid.
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Synthesis & Purification

Synthesis of 2,2-difluoropent-4-enoic acid
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Caption: Workflow for Synthesis and Spectroscopic Characterization.

Disclaimer
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The spectroscopic data presented in this guide are predicted values based on established
chemical principles and data for analogous structures. Actual experimental data may vary
depending on the specific experimental conditions, including solvent, concentration, and
instrumentation. This guide is intended for informational purposes and should be used in
conjunction with experimentally obtained data for definitive structural confirmation.

 To cite this document: BenchChem. [Spectroscopic Analysis of 2,2-difluoropent-4-enoic acid:
A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1249098#spectroscopic-data-of-2-2-difluoropent-4-
enoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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